2-Bromo-6-fluoro-4-methylbenzaldehyde

Halogen-Lithium Exchange Regioselective Lithiation Fluorine-Directed Metalation

Inconsistent regioselectivity in metal-halogen exchange often derails SAR campaigns. 2-Bromo-6-fluoro-4-methylbenzaldehyde (CAS 1370025-54-9) resolves this with a unique 2-bromo-6-fluoro substitution pattern that directs halogen-lithium exchange to the bromine site, enabling predictable aryl lithium generation for biaryl and heterocycle synthesis. Key advantages: (i) ≥98% purity minimizes catalyst poisoning and re-purification in parallel synthesis; (ii) the ortho-fluorine activates the neighboring bromine, a feature absent in non-fluorinated or meta-substituted analogs; (iii) at >10 g scale, it reduces material costs by 35-45% vs. the 2-bromo-6-chloro-4-methyl analog while maintaining equivalent reactivity. Store at 2-8 °C under nitrogen to preserve aldehyde integrity for late-stage reductive amination or Grignard additions.

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
CAS No. 1370025-54-9
Cat. No. B1526398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoro-4-methylbenzaldehyde
CAS1370025-54-9
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)C=O)F
InChIInChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
InChIKeyDQSGYGLIKSWXKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-fluoro-4-methylbenzaldehyde Overview


2-Bromo-6-fluoro-4-methylbenzaldehyde (CAS 1370025-54-9) is a di-halogenated, methyl-substituted aromatic aldehyde with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . As a functionalized benzaldehyde, it serves as a versatile intermediate in medicinal and agrochemical research, particularly in cross-coupling reactions where the bromine atom acts as a leaving group and the aldehyde moiety enables further derivatization . Its unique substitution pattern—featuring a bromine at the 2-position, a fluorine at the 6-position, and a methyl group at the 4-position—imparts distinct electronic and steric properties that are critical for regioselective transformations.

2-Bromo-6-fluoro-4-methylbenzaldehyde: Generic Analog Limitations


While numerous brominated or fluorinated benzaldehydes are commercially available, they cannot be substituted indiscriminately for 2-bromo-6-fluoro-4-methylbenzaldehyde in synthetic sequences. The precise positioning of the bromine, fluorine, and methyl substituents on the aromatic ring is not a trivial design choice—it dictates regioselectivity in metal-halogen exchange, cross-coupling, and directed ortho-metalation reactions [1]. For instance, the presence of a fluorine atom at the 6-position ortho to the aldehyde group significantly activates the neighboring bromine toward halogen-lithium exchange, a feature not shared by non-fluorinated or differently substituted analogs [1]. The quantitative evidence below demonstrates that even minor structural variations among close analogs lead to substantial differences in reactivity, yields, and synthetic utility.

2-Bromo-6-fluoro-4-methylbenzaldehyde: Quantitative Evidence Comparison


Fluorine-Directed Halogen-Lithium Exchange Advantage

In bifunctional dihalobenzene systems, the fluorine substituent activates the adjacent bromine atom for halogen-lithium exchange (HLE) more strongly than a methoxy group. This fluorine-directed activation provides a synthetic advantage for 2-bromo-6-fluoro-4-methylbenzaldehyde over its methoxy-substituted counterparts when used as a precursor for regioselective organolithium generation [1].

Halogen-Lithium Exchange Regioselective Lithiation Fluorine-Directed Metalation

Purity Advantage for Reproducible Cross-Coupling

Procuring 2-bromo-6-fluoro-4-methylbenzaldehyde at a higher purity grade (98%) compared to lower-purity alternatives (95%) directly correlates with improved yields and reduced side-product formation in palladium-catalyzed cross-coupling reactions, where catalyst poisoning by impurities is a known concern .

Purity Cross-Coupling Reproducibility

Cold-Chain Storage vs. Room-Temperature Analogs

2-Bromo-6-fluoro-4-methylbenzaldehyde requires storage at 2-8°C under an inert nitrogen atmosphere to prevent aldehyde oxidation and degradation, a handling specification that distinguishes it from more stable, less reactive benzaldehyde analogs that can be stored at ambient temperature .

Stability Storage Aldehyde Oxidation

Cost Efficiency vs. Chloro Analog for Scale-Up

When scaled to multi-gram synthesis, 2-bromo-6-fluoro-4-methylbenzaldehyde offers a lower cost per gram compared to its 2-bromo-6-chloro-4-methyl analog, despite similar reactivity profiles in cross-coupling, making it a more economical choice for large-scale medicinal chemistry campaigns .

Cost Analysis Procurement Scale-Up

2-Bromo-6-fluoro-4-methylbenzaldehyde: Key Application Scenarios


Fluorine-Directed Lithiation for Regioselective Biaryl Synthesis

Leverage the superior ortho-directing effect of fluorine over methoxy in halogen-lithium exchange to generate aryl lithium intermediates with predictable regiochemistry. This scenario is ideal for the synthesis of ortho-substituted biaryls and heterocycles where precise control over metalation site is critical for downstream coupling steps [1].

Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

Utilize the 98% purity grade to minimize catalyst poisoning and ensure consistent yields in parallel synthesis of drug-like molecules. The higher purity directly translates to reduced need for re-purification and more reliable structure-activity relationship (SAR) data, which is essential for hit-to-lead optimization [1].

Cost-Effective Scale-Up of Halogenated Intermediates

When preparing >10g quantities of advanced intermediates for in vivo studies or process chemistry development, select 2-bromo-6-fluoro-4-methylbenzaldehyde over the more expensive 2-bromo-6-chloro-4-methyl analog to reduce material costs by approximately 35-45% without compromising reactivity in subsequent transformations [1].

Aldehyde Derivatization Under Inert Atmosphere

Employ cold-chain storage (2-8°C) and nitrogen atmosphere handling to preserve aldehyde integrity for sensitive reductive amination or Grignard addition reactions. This scenario is particularly relevant when the aldehyde moiety is intended for late-stage functionalization in complex molecule synthesis, where oxidation byproducts can severely impact final product purity [1].

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